molecular formula C19H17N3O3 B2422277 2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1105251-13-5

2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2422277
CAS No.: 1105251-13-5
M. Wt: 335.363
InChI Key: NQJKIBGFDVAUCR-UHFFFAOYSA-N
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Description

2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that features both indole and pyrido[1,2-a]pyrimidine moieties. These structures are known for their significant biological activities and are often found in various pharmaceutical agents. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of indole derivatives with pyrido[1,2-a]pyrimidine intermediates. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one
  • 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine
  • 2-(Pyridin-2-yl) Pyrimidine Derivatives

Uniqueness

Compared to similar compounds, 2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of indole and pyrido[1,2-a]pyrimidine moieties. This dual structure allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-9-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13-5-4-9-22-17(23)11-16(20-19(13)22)25-12-18(24)21-10-8-14-6-2-3-7-15(14)21/h2-7,9,11H,8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJKIBGFDVAUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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